Benzamide, N-1H-pyrrol-1-yl-
Description
Foundational Significance of the Pyrrole (B145914) Moiety in Heterocyclic Systems
The pyrrole moiety, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a cornerstone of heterocyclic chemistry. wikipedia.org Its unique electronic and structural properties impart significant and diverse characteristics to the molecules in which it is found.
The pyrrole ring is a fundamental building block in a vast array of complex chemical architectures, both natural and synthetic. mdpi.com Its presence is notable in many biologically active compounds. mdpi.combohrium.com For instance, the pyrrole core is a key component of natural products and serves as a versatile template for the development of new lead compounds in medicinal chemistry. bohrium.com Several commercially available drugs and compounds in clinical trials incorporate the pyrrole moiety, highlighting its importance in pharmaceutical research. mdpi.com The structural versatility of pyrrole allows it to be a core structure or a substituent, and it can be fused with other rings like benzene (B151609) or other heterocycles to create more complex systems. mdpi.comacs.org
The pyrrole heterocycle exhibits a rich and varied reactivity profile, making it a valuable participant in numerous chemical transformations. mdpi.com As a π-excessive aromatic system, the lone pair of electrons on the nitrogen atom is delocalized into the ring, creating an electron-rich system that is highly reactive towards electrophiles. slideshare.netpharmaguideline.commatanginicollege.ac.in This reactivity is significantly greater than that of benzene. matanginicollege.ac.inmsu.edu
Key reactions of the pyrrole ring include:
Electrophilic Aromatic Substitution: This is a predominant reaction type for pyrroles. Substitution preferentially occurs at the C-2 position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. pearson.comuoanbar.edu.iq If the C-2 and C-5 positions are occupied, substitution occurs at the C-3 position. uoanbar.edu.iq
Acylation: The introduction of an acyl group onto the pyrrole ring is a common transformation. mdpi.com
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the pyrrole ring. mdpi.com
Cycloaddition Reactions: Pyrrole can act as a diene in Diels-Alder reactions, although it is less reactive in this regard compared to furan. matanginicollege.ac.in
The reactivity of pyrrole can be modulated by substituents on the nitrogen atom. For example, N-alkyl and N-amino pyrroles are more reactive in Diels-Alder reactions than pyrrole itself. matanginicollege.ac.in
Contextual Overview of Benzamide (B126) Derivatives in Synthetic and Mechanistic Research
Benzamide derivatives are a significant class of compounds in organic synthesis and medicinal chemistry, recognized for their wide range of biological activities. ontosight.aiontosight.ai These compounds, characterized by a benzene ring attached to an amide functional group, serve as versatile scaffolds for the development of new therapeutic agents. nih.govnih.gov
Research has demonstrated that benzamide derivatives possess a variety of pharmacological properties, including:
Anti-inflammatory ontosight.ai
Anticancer ontosight.ainih.gov
Antiprion nih.gov
Antitubercular zenodo.org
The biological activity of benzamide derivatives is often influenced by the nature and position of substituents on both the benzene ring and the amide nitrogen. nih.gov For instance, the introduction of different functional groups can significantly impact their anti-proliferative activities against various cancer cell lines. nih.gov The synthesis of novel benzamide derivatives is an active area of research, with studies focusing on creating new compounds with improved efficacy and exploring their structure-activity relationships (SAR). nih.govnih.gov
Structural Framework of Benzamide, N-1H-pyrrol-1-yl- within N-Substituted Amides
"Benzamide, N-1H-pyrrol-1-yl-" belongs to the class of N-substituted amides, where a pyrrole ring is directly attached to the nitrogen atom of the benzamide functional group. This structural arrangement creates a unique molecule with distinct chemical properties.
The general structure of an amide consists of a carbonyl group bonded to a nitrogen atom. libretexts.orgwikipedia.org In N-substituted amides, one or both of the hydrogen atoms on the nitrogen of a primary amide are replaced by other groups, such as alkyl or aryl moieties. fiveable.mefiveable.me The nomenclature for these compounds uses the prefix "N-" to denote the substituent on the nitrogen atom. studymind.co.uk
The key structural features of "Benzamide, N-1H-pyrrol-1-yl-" are:
A Benzamide Core: Comprising a benzene ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.
An N-Pyrrolyl Substituent: The nitrogen atom of the amide is part of the pyrrole ring. This N-acylpyrrole linkage is a key feature. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Chemical Profile of Benzamide, N-1H-pyrrol-1-yl-
| Property | Value/Description |
| IUPAC Name | N-(1H-pyrrol-1-yl)benzamide |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
Research on Related N-Pyrrolyl Benzamide Derivatives
While specific research on "Benzamide, N-1H-pyrrol-1-yl-" is not extensively documented in the provided search results, studies on structurally similar compounds provide valuable insights into the potential properties and applications of this class of molecules.
| Derivative | Research Focus | Key Findings |
| N-(2,4-dimethoxyphenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide | Potential anti-inflammatory, analgesic, and antipyretic properties. ontosight.ai | Belongs to the benzamide class known for diverse biological activities. ontosight.ai |
| 2,4-dichloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide | Anti-inflammatory and anticancer properties. ontosight.ai | The benzamide and pyrrole moieties are known to interact with various biological targets. ontosight.ai |
| Substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides | Anti-inflammatory and anticancer agents. nih.govaacrjournals.org | The nature of substituents on the phenyl ring influences pharmacological activity. aacrjournals.org |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Improving monoclonal antibody production in cell cultures. plos.org | The 2,5-dimethylpyrrole moiety was found to be a key partial structure for the observed activity. plos.org |
| 5-bromo-N-(3-methoxypropyl)-2-(1H-pyrrol-1-yl)benzamide | Potential applications in drug development and chemical biology. evitachem.com | Serves as a lead compound for developing new pharmaceuticals. evitachem.com |
| N'-(substituted)-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamide derivatives | Antitubercular and antibacterial activities. zenodo.org | Compounds showed moderate to good activity. zenodo.org |
| Pyrrolyl benzamide derivatives | Antitubercular agents. researchgate.netconnectjournals.com | Some derivatives exhibited potent activity against Mycobacterium tuberculosis. connectjournals.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
777-14-0 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C11H10N2O/c14-11(10-6-2-1-3-7-10)12-13-8-4-5-9-13/h1-9H,(H,12,14) |
InChI Key |
SVELUEUXCDXUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzamide, N 1h Pyrrol 1 Yl and N Pyrrolyl Amide Analogues
Amidation and Coupling Strategies
Amidation and coupling strategies are the most direct routes for constructing the N-pyrrolyl amide linkage. These methods involve the reaction of a pre-formed N-aminopyrrole with an activated carboxylic acid derivative or the use of specialized coupling reagents to facilitate the bond formation in a single step.
Direct Acylation Approaches for N-Pyrrolyl Amide Formation
Direct acylation is a fundamental method for amide bond formation. In the context of N-pyrrolyl amides, this typically involves the reaction of 1-aminopyrrole (B1266607) or its derivatives with a highly reactive acylating agent, such as an acyl chloride. The reaction between an acyl chloride and an amine is often vigorous and exothermic.
The general mechanism involves the nucleophilic attack of the amino group of 1-aminopyrrole on the electrophilic carbonyl carbon of the acyl chloride (e.g., benzoyl chloride). This addition is followed by the elimination of a chloride ion, forming the desired N-pyrrolyl amide. A key consideration in this process is the liberation of hydrogen chloride (HCl) as a byproduct. globalconference.info To prevent the protonation of the starting amine, which would render it non-nucleophilic, a base is typically added to neutralize the acid. Common choices for this purpose include organic bases like triethylamine or pyridine (B92270). The choice of solvent is also important, with inert solvents like dichloromethane or toluene (B28343) often being used.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| 1-Aminopyrrole | Benzoyl Chloride | Base (e.g., Triethylamine) | Dichloromethane | Benzamide (B126), N-1H-pyrrol-1-yl- |
| Substituted 1-Aminopyrrole | Acyl Halide | Organic or Inorganic Base | Toluene, Ether | Substituted N-Pyrrolyl Amide |
This table illustrates a generalized approach to direct acylation for forming N-pyrrolyl amides.
While direct acylation is a straightforward concept, its application can be limited by the availability and stability of the requisite acyl chlorides and the potential for side reactions, especially with complex substrates.
Peptide Coupling Reagents in N-Pyrrolyl Benzamide Synthesis
To overcome the limitations of direct acylation, modern organic synthesis frequently employs peptide coupling reagents. These reagents are designed to facilitate amide bond formation under mild conditions with high efficiency and minimal side reactions, making them particularly suitable for sensitive or complex molecules. peptidescientific.combachem.com The process involves the activation of a carboxylic acid's carboxyl group to create a reactive intermediate, which is then readily attacked by an amine. bachem.com This strategy avoids the need for harsh reagents like acyl chlorides.
HBTU is a highly efficient aminium/uronium salt coupling reagent widely used in peptide and amide synthesis. peptidescientific.compeptide.com Its primary role is to activate the carboxyl group of a carboxylic acid, such as benzoic acid. The mechanism involves the reaction of the carboxylate (formed by deprotonation of the carboxylic acid by a base) with HBTU. creative-peptides.com This reaction forms a highly reactive O-acylisourea intermediate, which rapidly rearranges to an aminium/uronium active ester. This active ester is significantly more susceptible to nucleophilic attack by the amine (1-aminopyrrole) than the original carboxylic acid, leading to the formation of the amide bond. creative-peptides.comfishersci.co.uk HBTU is valued for its high reactivity, short reaction times, and its ability to suppress racemization at chiral centers. peptidescientific.comcreative-peptides.com
In coupling reactions involving reagents like HBTU, a non-nucleophilic organic base is essential, and N',N'-Diisopropylethylamine (DIEA), also known as Hünig's base, is a common choice. bachem.comuniurb.it DIEA serves multiple critical functions. Firstly, it acts as a base to deprotonate the carboxylic acid, forming the carboxylate anion required to initiate the reaction with HBTU. youtube.com Secondly, its non-nucleophilic nature, a result of steric hindrance around the nitrogen atom, prevents it from competing with the primary amine (1-aminopyrrole) in attacking the activated ester. Thirdly, DIEA acts as a scavenger for any protons generated during the reaction, maintaining a basic environment that ensures the primary amine remains deprotonated and thus maximally nucleophilic. atomscientific.com
The choice of solvent is crucial for the success of coupling reactions. N,N-Dimethylformamide (DMF) is a polar aprotic solvent frequently used for these transformations. reddit.com Its high polarity allows it to effectively dissolve the various reagents, including the carboxylic acid, amine, HBTU, and DIEA, creating a homogeneous reaction mixture. peptide.com Beyond its role as a solvent, DMF can sometimes act as a catalyst in certain acylation reactions. nih.gov
It is critical to use anhydrous (water-free) DMF. The presence of water is detrimental because it can hydrolyze the highly reactive activated ester intermediate generated by HBTU. reddit.com This hydrolysis would regenerate the carboxylic acid and consume the coupling reagent, leading to significantly lower yields of the desired amide product.
| Component | Chemical Name | Role in Synthesis |
| Coupling Reagent | HBTU | Activates the carboxylic acid to form a reactive ester intermediate. peptidescientific.comcreative-peptides.com |
| Base | DIEA | Deprotonates the carboxylic acid and neutralizes acidic byproducts. youtube.comatomscientific.com |
| Solvent | Anhydrous DMF | Dissolves reagents and provides a suitable reaction medium. reddit.compeptide.com |
This table summarizes the key components and their functions in the synthesis of N-pyrrolyl benzamides using peptide coupling methods.
Cascade and Cyclization Reactions Leading to N-Pyrrolyl Amides
Cascade and cyclization reactions offer an alternative and often more elegant approach to constructing N-pyrrolyl amides. These methods build the pyrrole (B145914) ring and/or the amide bond in a sequential or concerted manner from acyclic precursors, providing a high degree of molecular complexity from simple starting materials.
A prominent example of this strategy is the Paal-Knorr reaction. researchgate.netacs.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine (B178648) derivative to form a pyrrole ring. polimi.it For the synthesis of N-pyrrolyl amides, a suitably designed N-amino amide (a hydrazine derivative) can be reacted with a 1,4-diketone. The reaction proceeds through the formation of an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the final N-pyrrolyl amide structure. acs.org This approach has been successfully employed in the atroposelective synthesis of N-N axially chiral amide-pyrrole scaffolds, demonstrating its power and versatility. researchgate.netacs.org
Other cyclization strategies can also be envisioned. For instance, an intramolecular dehydrative cyclization of an aromatic tertiary amide can lead to the formation of a fused pyrrole ring system. acs.org Similarly, various transition-metal-catalyzed or iodine-mediated cascade reactions have been developed for pyrrole synthesis from simple precursors like enamines, alkynes, and aldehydes, which could be adapted for the synthesis of N-pyrrolyl amides. nih.govrsc.org These methods often involve a sequence of bond-forming events, such as condensation, cyclization, and aromatization, to construct the final heterocyclic product. nih.gov
Thermal-Induced Ring-Opening and Cyclization Pathways
A notable strategy for the synthesis of N-pyrrolyl amide analogues involves a cascade reaction initiated by the thermal ring-opening of cyclopropane derivatives. This approach provides an efficient route to disubstituted pyrrolamides. The reaction proceeds through a thermal-induced cyclization following an initial intermolecular reaction. acs.org A plausible mechanism begins with the reaction of a methylenecyclopropyl aldehyde with a hydrazide to form an intermediate, which then undergoes a thermally induced cyclization to generate a five-membered ring. Subsequent isomerization leads to the final pyrrole product. acs.org
Reactions Involving Methylenecyclopropyl Aldehydes and Hydrazides
An effective method for synthesizing 2,3-disubstituted pyrrolamides involves the reaction of methylenecyclopropyl aldehydes with hydrazides. acs.org For instance, the reaction of a methylenecyclopropyl aldehyde with benzhydrazide results in the formation of a pyrrole product in good yield under reflux conditions. acs.org This reaction is characterized as a cascade ring-opening and thermal-induced cyclization process. The process is initiated by the intermolecular reaction between the aldehyde and the hydrazide, accompanied by the elimination of a water molecule, to form an intermediate. This is followed by a thermal-induced cyclization to create a five-membered cyclic intermediate, which then isomerizes to the stable pyrrole amide product. acs.org
Below is a table summarizing the synthesis of various disubstituted pyrrolamides from the reaction of methylenecyclopropyl aldehydes and hydrazides.
| Aldehyde Reactant | Hydrazide Reactant | Product | Yield (%) |
| 1a | 2a (Benzhydrazide) | 3a | 82 |
| 1a | 2b | 3b | 75 |
| 1a | 2c | 3c | 73 |
| 1b | 2a | 3d | 78 |
| 1c | 2a | 3e | 76 |
| 1d | 2a | 3f | 71 |
| 1e | 2a | 3g | 75 |
| 1f | 2a | 3h | 72 |
| 1g | 2a | 3i | 65 |
Data sourced from The Journal of Organic Chemistry. acs.org
Exploration of Uncatalyzed and Catalyst-Free Transformations
In the pursuit of greener and more efficient synthetic methods, catalyst- and additive-free approaches for the synthesis of α-pyrrolyl amides have been developed. researchgate.net These reactions often proceed under mild conditions and demonstrate broad substrate scope and good functional group tolerance. researchgate.net For example, the synthesis of N-substituted pyrrole carboxylic acid derivatives can be achieved by reacting primary amines with 3-hydroxy-2-pyrones under sustainable conditions, such as without a solvent at 50–75 °C or in a basic water–methanol solution at room temperature. researchgate.netacs.orgpolimi.it
Solvent-free Paal-Knorr condensation of 2,5-hexanedione with primary amines, catalyzed by an acidic resin, represents another efficient and green methodology for preparing N-substituted pyrrole derivatives. researchgate.net Furthermore, catalyst-free synthesis of amidines has been achieved by combining electron-deficient perfluoroaryl azides with aldehydes and secondary amines, where the electrophilic nature of the azide circumvents the need for a metal catalyst. acs.org
Multicomponent Reaction Approaches for Complex N-Pyrrolyl Benzamide Structures
Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step, offering high atom economy and operational simplicity. Several MCRs have been developed for the synthesis of pyrrole derivatives. Dirhodium(II) salts, for instance, can efficiently catalyze a three-component reaction between an imine, diazoacetonitrile, and an activated alkyne to produce substituted 1,2-diarylpyrroles. nih.gov
A notable example for the synthesis of complex pyrrolyl benzamide structures is a one-pot, three-component condensation reaction. This reaction can be carried out under solvent-free conditions using citric or trichloroacetic acid as a catalyst. uctm.edu For instance, the condensation of benzaldehyde, β-naphthol, and a pyrrolyl benzamide can be achieved by stirring the mixture at 120°C, leading to high yields of 2-hydroxynaphthyl pyrroles. uctm.edu The Paal-Knorr pyrrole synthesis is a reliable method to access the necessary pyrrolyl benzamide precursors for such MCRs. uctm.edu
The following table presents the results of a three-component synthesis of 2-hydroxynaphthyl pyrroles.
| Catalyst | Time (min) | Yield (%) |
| Citric acid (10 mol%) | 20 | 94 |
| Trichloroacetic acid (30 mol%) | 20 | 92 |
Data sourced from the Journal of Chemical Technology and Metallurgy. uctm.edu
Atom-Economical and Sustainable Synthetic Routes Development
The principles of green chemistry have spurred the development of atom-economical and sustainable routes for the synthesis of pyrroles and their derivatives. An iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols exemplifies a sustainable approach, eliminating two equivalents of hydrogen gas and utilizing renewable starting materials. nih.gov This method is tolerant of a wide array of functional groups and proceeds under mild conditions. nih.gov
Another atom-economical method involves the organocatalyzed coupling of pyrroles and isocyanates within a self-assembled resorcinarene capsule. nih.gov This reaction avoids the use of expensive and less atom-economical reagents, affording amidopyrroles in excellent yields and selectivities. nih.gov The synthesis of multi-substituted pyrroles from the regiospecific ring-opening of aziridines followed by intramolecular cyclization is another highly atom-economical protocol where all atoms of the reactants are incorporated into the final product, with only the removal of water. nih.gov
Sustainable synthesis of N-substituted pyrroles can also be achieved using a multifunctional cobalt-based catalyst for the one-pot reductive coupling of nitrobenzene with 2,5-hexanedione. researchgate.net Furthermore, the reaction of primary amines with 3-hydroxy-2-pyrones, which are derivable from renewable sources, presents a sustainable pathway to N-substituted pyrrole carboxylic acid derivatives under catalyst-free conditions. researchgate.netacs.orgpolimi.it
Reactivity and Mechanistic Investigations of the Benzamide, N 1h Pyrrol 1 Yl Scaffold
Chemical Transformations at the Pyrrole (B145914) Nitrogen
Transformations at the pyrrole nitrogen of N-benzoylpyrrole primarily involve the cleavage of the nitrogen-acyl bond. This N-debenzoylation is a key reaction for the deprotection of the pyrrole ring, which is often protected as its N-benzoyl derivative to modulate its reactivity. researchgate.net
Several methods can be employed for the N-debenzoylation of aromatic heterocycles. While hydrogenolysis is a common method for N-benzyl group removal, the cleavage of the N-benzoyl group in N-acylpyrroles typically requires different conditions. researchgate.net Base-catalyzed hydrolysis is a common method to achieve this transformation, regenerating the N-H pyrrole. Additionally, organomediated methods have been developed for the cleavage of benzoyl groups under neutral conditions, for instance, using ethane-1,2-diamine and acetic acid, although this has been demonstrated on other nitrogen-containing heterocycles. nih.gov The benzoyl group can also be removed by treatment with hydrazine (B178648) or strong acids like HCl or HBr in acetic acid. nih.gov
Another transformation at the pyrrole nitrogen involves its reaction as a nucleophile after deprotonation. The N-H proton of pyrrole is moderately acidic, and upon treatment with a strong base, the resulting pyrrolide anion can react with various electrophiles. wikipedia.org While N-benzoylpyrrole itself does not have an N-H proton, its precursor, pyrrole, can be N-acylated with benzoyl chloride in the presence of a base to form the title compound. organic-chemistry.org
Reactions Involving the Amide Carbonyl Moiety
The amide carbonyl group in Benzamide (B126), N-1H-pyrrol-1-yl- is a key reactive site. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyrrole nitrogen, which makes the carbonyl carbon susceptible to nucleophilic attack.
One of the primary reactions involving the amide carbonyl is hydrolysis . N-acylpyrroles undergo base-catalyzed hydrolysis, which proceeds through a tetrahedral intermediate. semanticscholar.orgacs.org The rate of this hydrolysis is dependent on factors such as steric hindrance in the acyl portion of the molecule. semanticscholar.org For instance, N-formyl derivatives are observed to be more reactive than N-acetyl and N-benzoyl derivatives due to reduced steric hindrance. semanticscholar.org
N-acylpyrroles, including N-benzoylpyrrole, can also function as effective acylating agents . nsf.gov They are capable of transferring the benzoyl group to other nucleophiles. This reactivity is particularly useful in the synthesis of ketones and other carbonyl-containing compounds. For example, N-acylpyrroles can be used in the aroylation of toluene (B28343) derivatives to produce aryl benzyl (B1604629) ketones in a transition-metal-free process. nsf.gov The choice of base in such reactions can be crucial in directing the reaction towards acylation versus other possible pathways like an anionic Fries rearrangement. nsf.gov
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring System
The pyrrole ring in N-benzoylpyrrole is susceptible to both electrophilic and nucleophilic substitution reactions, with the N-benzoyl group playing a significant role in directing the regioselectivity of these transformations.
Electrophilic substitution on the pyrrole ring generally occurs preferentially at the C2 (or C5) position due to the greater stability of the resulting cationic intermediate (arenium ion). stackexchange.com The N-benzoyl group, being electron-withdrawing, deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, electrophilic acylation, such as Friedel-Crafts acylation, can still be achieved. The use of Lewis acids like TiCl₄ with N-acylbenzotriazoles as the acylating agent has been shown to produce 2-acylpyrroles with high regioselectivity. nih.gov In some cases, N-alkoxycarbonyl protected pyrroles have been acylated at the 2-position, and under certain conditions, isomerization to the 3-acyl isomer can occur under Brønsted acid catalysis. nih.gov
Nucleophilic aromatic substitution (SNAr) on the pyrrole ring is generally difficult due to the electron-rich nature of the ring. Such reactions are typically not feasible unless the ring is substituted with strong electron-withdrawing groups, such as nitro groups. quimicaorganica.org The presence of these groups helps to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. quimicaorganica.org For N-substituted pyrroles like diketopyrrolopyrrole (DPP) derivatives, nucleophilic aromatic substitution has been successfully carried out on perfluoroaromatic substituents attached to the nitrogen. beilstein-journals.org
Stability and Degradation Pathways in Reaction Environments
The stability of Benzamide, N-1H-pyrrol-1-yl- is influenced by the reaction conditions, particularly the pH. The pyrrole ring itself is known to be sensitive to strong acids, which can lead to polymerization.
Under acidic conditions , the degradation of related benzimidazole-containing proton pump inhibitors has been shown to be acid-catalyzed, with the rate of degradation dependent on the basicity of the benzimidazole (B57391) nitrogen. nih.gov While N-benzoylpyrrole is an amide, strong acidic conditions can lead to hydrolysis of the amide bond, cleaving the benzoyl group and potentially leading to further reactions of the pyrrole ring.
In basic environments , the primary degradation pathway is the hydrolysis of the amide linkage. semanticscholar.org This reaction is catalyzed by hydroxide (B78521) ions and proceeds via a nucleophilic attack on the carbonyl carbon. The stability of the molecule in basic media is therefore dependent on the concentration of the base and the temperature. The rate of alkaline hydrolysis is also affected by electronic and steric factors. Electron-withdrawing groups on the acyl moiety can increase the rate of hydrolysis.
Thermal stability is another important factor. At elevated temperatures, N-benzoylpyrrole can undergo rearrangement reactions. For example, in the presence of a suitable base, it can undergo an anionic Fries rearrangement. nsf.gov Additionally, at high temperatures, degradation of related compounds has been observed, especially in the presence of a base. beilstein-journals.org
Detailed Mechanistic Studies of Synthetic Reactions
Mechanistic studies of reactions involving the Benzamide, N-1H-pyrrol-1-yl- scaffold have provided valuable insights into the formation of intermediates and the factors that control reaction rates.
Identification and Characterization of Reaction Intermediates
Several key intermediates have been identified in reactions involving N-acylpyrroles:
Arenium Ions (σ-complexes): During electrophilic substitution reactions on the pyrrole ring, the attack of an electrophile leads to the formation of a cationic intermediate known as an arenium ion or σ-complex. stackexchange.com The stability of this intermediate, which can be represented by several resonance structures, determines the regioselectivity of the substitution. Attack at the C2 position leads to a more stabilized intermediate, explaining the preference for 2-substitution. stackexchange.com
Organometallic Intermediates: In base-mediated reactions, such as the anionic Fries rearrangement, organolithium intermediates can be formed. The proposed mechanism involves a directed metallation of the N-acylpyrrole, which then acts as a nucleophile. nsf.gov Crossover experiments have suggested that this rearrangement is an intermolecular process, involving the formation of dibenzoyl intermediates. nsf.gov
Kinetic Studies and Rate-Determining Steps
Kinetic studies have been instrumental in elucidating the mechanisms of reactions involving N-acylpyrroles.
The hydrolysis of N-acylpyrroles has been a subject of kinetic investigation. In the base-catalyzed hydrolysis of N-(4-nitrobenzoyl)pyrrole, the reaction is promoted by general bases which catalyze both the attack of water to form the tetrahedral intermediate and the breakdown of this intermediate to the products. researchgate.net The ratio of carbonyl-18O exchange to hydrolysis provides information about the partitioning of the tetrahedral intermediate. researchgate.net For the enzymatic hydrolysis of related compounds, kinetic studies have indicated that deacylation can be the rate-limiting step. nih.gov
Below is a table summarizing the kinetic parameters for the hydrolysis of N-benzoyl-4,5-diphenylimidazole derivatives, which provides a comparative insight into the reactivity of similar N-acyl heterocyclic systems.
| Substituent on Benzoyl Group | kH+ (M-1s-1) | ko (s-1) | kOH- (M-1s-1) |
|---|---|---|---|
| p-OCH3 | 1.08 x 10-2 | 5.10 x 10-5 | 1.25 x 10-1 |
| p-CH3 | 1.25 x 10-2 | 5.80 x 10-5 | 2.10 x 10-1 |
| H | 1.55 x 10-2 | 6.80 x 10-5 | 4.50 x 10-1 |
Table 1: Rate constants for the hydrolysis of N-(p-substituted benzoyl)-4,5-diphenylimidazoles in H₂O at 30°C. researchgate.net
Effects of Substituents and Reaction Conditions on Reaction Outcomes
Substituent Effects on the Pyrrole Ring
The pyrrole ring in N-substituted pyrroles is electron-rich and thus highly susceptible to electrophilic substitution. The position of this substitution (α- to the nitrogen versus β-) is governed by the interplay of steric and electronic factors.
In the context of the Vilsmeier-Haack formylation, a common method for introducing a formyl group onto an aromatic ring, studies on 1-substituted pyrroles have shown that the ratio of α- to β-formylated products is predominantly controlled by steric hindrance. rsc.org Large or bulky substituents on the nitrogen atom tend to favor the formation of the β-formylated product, as the transition state leading to the α-product is sterically hindered. Conversely, smaller substituents allow for easier access to the more electronically favored α-position. The electronic effects of substituents on an N-aryl group, such as in the "Benzamide, N-1H-pyrrol-1-yl-" scaffold, have been observed to be minor and primarily inductive in nature for this type of reaction. rsc.org
Table 1: Predicted Regioselectivity of Electrophilic Formylation on the Pyrrole Ring of Substituted Benzamide, N-1H-pyrrol-1-yl- Derivatives
| Substituent on Benzamide Nitrogen (R) | Predicted Major Product | Predominant Influencing Factor |
| -H | α-formyl pyrrole | Electronic |
| -CH₃ | α-formyl pyrrole | Electronic/Minor Steric |
| -C(CH₃)₃ | β-formyl pyrrole | Steric |
| -C₆H₅ | α-formyl pyrrole | Electronic/Minor Steric |
This table is illustrative and based on general principles of reactivity for 1-substituted pyrroles.
Substituent Effects on the Benzamide Ring
The benzamide portion of the molecule is susceptible to nucleophilic attack at the carbonyl carbon. The rate of such reactions is highly dependent on the electronic properties of the substituents on the benzene (B151609) ring. The Hammett equation, which relates reaction rates to the electron-donating or electron-withdrawing nature of substituents, provides a quantitative framework for understanding these effects.
For reactions such as the alkaline hydrolysis of substituted benzamides, a positive Hammett ρ (rho) value is typically observed. This indicates that electron-withdrawing groups, which stabilize the developing negative charge in the transition state, accelerate the reaction. Conversely, electron-donating groups slow down the reaction by destabilizing the transition state. For instance, in the alkaline hydrolysis of a series of substituted benzamides, a Hammett plot can be used to correlate the relative reaction rates with the substituent constants (σ).
Table 2: Predicted Relative Rates of Nucleophilic Acyl Substitution on para-Substituted Benzamide, N-1H-pyrrol-1-yl- Derivatives
| para-Substituent (X) on Benzoyl Ring | Hammett Constant (σₚ) | Predicted Relative Rate (kₓ/kₗ) |
| -OCH₃ | -0.27 | Slower |
| -CH₃ | -0.17 | Slower |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Faster |
| -NO₂ | 0.78 | Much Faster |
The predicted relative rates are based on typical Hammett correlations for nucleophilic substitution on benzamide derivatives.
Influence of Reaction Conditions
The outcome of reactions involving the "Benzamide, N-1H-pyrrol-1-yl-" scaffold is also critically dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of the palladium catalyst and the associated ligands can significantly influence the reaction's efficiency and even its site-selectivity. For instance, in the coupling of heteroaryl halides, electron-rich phosphine (B1218219) ligands have been shown to improve the oxidative addition step, a key part of the catalytic cycle. The selection of the solvent and base is also crucial for the success of these reactions.
Table 3: General Effects of Reaction Conditions on Suzuki-Miyaura Coupling of a Halo-Substituted Benzamide, N-1H-pyrrol-1-yl-
| Reaction Condition | Effect on Outcome | Rationale |
| Catalyst/Ligand | Can determine site-selectivity and reaction rate. | Electronic and steric properties of the ligand influence the catalytic cycle. |
| Solvent | Affects solubility of reactants and stability of intermediates. | The polarity and coordinating ability of the solvent can impact reaction kinetics. |
| Base | Crucial for the transmetalation step. | The strength and nature of the base can influence the rate and yield of the reaction. |
| Temperature | Affects reaction rate. | Higher temperatures generally increase the reaction rate but can also lead to side products. |
This table provides a general overview of the influence of reaction conditions on a common cross-coupling reaction.
Structural Elucidation and Advanced Characterization Techniques in Research
Spectroscopic Methodologies for Structural Confirmation
Spectroscopy is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework of Benzamide (B126), N-1H-pyrrol-1-yl-.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Benzamide, N-1H-pyrrol-1-yl- is expected to show distinct signals corresponding to the protons of the benzoyl and pyrrole (B145914) rings.
Benzoyl Protons: The five protons of the phenyl ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the carbonyl group are expected to be the most deshielded and may appear as a multiplet around δ 7.8-8.0 ppm. The meta and para protons would resonate at slightly higher fields, likely between δ 7.4-7.6 ppm.
Pyrrole Protons: The pyrrole ring has two sets of chemically distinct protons. The protons at the C2 and C5 positions (α to the nitrogen) are expected to resonate as a triplet around δ 7.0-7.3 ppm. The protons at the C3 and C4 positions (β to the nitrogen) would appear as another triplet at a slightly higher field, typically around δ 6.2-6.4 ppm. In related N-substituted pyrrole compounds, these protons show characteristic coupling patterns. For example, in similar structures, the α-protons often appear as a triplet at δ ~6.6 ppm and the β-protons as a triplet at δ ~6.1 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon: The most deshielded signal in the spectrum is expected to be the carbonyl carbon of the amide group, typically appearing in the range of δ 165-170 ppm.
Aromatic Carbons: The carbons of the benzoyl ring would produce signals in the aromatic region (δ 125-140 ppm). The quaternary carbon attached to the carbonyl group would be found around δ 132-135 ppm.
Pyrrole Carbons: The carbons of the pyrrole ring are expected to show two distinct signals. The α-carbons (C2, C5) would resonate around δ 120-122 ppm, while the β-carbons (C3, C4) would appear at a slightly higher field, around δ 110-112 ppm.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carbonyl (C=O) | - | 165-170 |
| Benzoyl C1 (Quat.) | - | 132-135 |
| Benzoyl C2, C6 (ortho) | 7.8-8.0 (m) | 128-130 |
| Benzoyl C3, C5 (meta) | 7.4-7.6 (m) | 127-129 |
| Benzoyl C4 (para) | 7.5-7.7 (m) | 131-133 |
| Pyrrole C2, C5 (α) | 7.0-7.3 (t) | 120-122 |
| Pyrrole C3, C4 (β) | 6.2-6.4 (t) | 110-112 |
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Benzamide, N-1H-pyrrol-1-yl- would exhibit characteristic absorption bands confirming its key structural features.
C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. In related benzamide derivatives, this peak is often observed around 1630 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in the amide linkage typically appears in the range of 1300-1400 cm⁻¹.
Aromatic C-H Stretching: Absorption bands for the C-H stretching of the benzene (B151609) and pyrrole rings are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
Aromatic C=C Stretching: Multiple sharp bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C bond stretching within the aromatic rings.
Pyrrole Ring Vibrations: The pyrrole ring itself has characteristic vibrations. The N-H stretching vibration, typically seen as a broad band around 3400-3200 cm⁻¹ in unsubstituted pyrrole, would be absent in this N-substituted compound. However, ring stretching and C-H bending vibrations specific to the pyrrole moiety would be present.
Interactive Data Table: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Amide C=O Stretch | 1650-1680 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| Amide C-N Stretch | 1300-1400 | Medium |
| Aromatic C-H Stretch | 3030-3100 | Medium |
| Aromatic C-H Out-of-Plane Bend | 690-900 | Strong |
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. For Benzamide, N-1H-pyrrol-1-yl- (C₁₁H₁₀N₂O), the molecular weight is approximately 186.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 186. The fragmentation pattern would likely involve the following key steps:
Formation of the Benzoyl Cation: A primary fragmentation pathway for benzamides is the cleavage of the amide C-N bond, leading to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the spectrum.
Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.
Pyrrolyl-imino Cation: Cleavage could also result in a fragment containing the pyrrole ring, such as the pyrrolyl-imino fragment at m/z 81.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Formula |
| 186 | Molecular Ion [M]⁺ | [C₁₁H₁₀N₂O]⁺ |
| 105 | Benzoyl Cation | [C₇H₅O]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
| 81 | Pyrrolyl-imino Cation | [C₄H₅N₂]⁺ |
X-ray Crystallography for Solid-State Molecular Structure Determination
For a related compound, N-(naphthalen-1-yl)benzamide, X-ray analysis revealed crucial structural details, including the planarity of the aromatic rings, the dihedral angle between them (86.63°), and the specific bond lengths and angles of the amide linkage. The analysis also identified intermolecular hydrogen bonds (N—H⋯O) that link molecules into chains within the crystal lattice.
If a suitable crystal of Benzamide, N-1H-pyrrol-1-yl- were analyzed, this technique would provide:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths and angles for all atoms.
Information on intermolecular interactions , such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the separation, purification, and analysis of reaction mixtures during the synthesis of Benzamide, N-1H-pyrrol-1-yl-.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system.
During the synthesis of Benzamide, N-1H-pyrrol-1-yl-, TLC would be used to:
Track the consumption of starting materials (e.g., 1-aminopyrrole (B1266607) and benzoyl chloride).
Observe the formation of the desired product. The product, being a different chemical entity, will have a different retention factor (Rƒ) than the reactants.
Identify the presence of any byproducts or intermediates.
Optimize reaction conditions by providing a quick qualitative assessment of the reaction's progress over time.
The spots on the TLC plate are typically visualized under UV light, as the aromatic rings in the molecule will absorb UV radiation. Staining with reagents like p-anisaldehyde can also be used for visualization. The choice of eluent (solvent system) is critical for achieving good separation and is determined empirically.
Column Chromatography for Compound Isolation and Purification
Column chromatography is a cornerstone technique in synthetic chemistry for the isolation and purification of compounds from reaction mixtures. This method separates substances based on their differential adsorption onto a stationary phase while a mobile phase percolates through it. For derivatives of Benzamide, N-1H-pyrrol-1-yl-, column chromatography, particularly over silica gel, has been effectively employed to achieve high levels of purity. The choice of the mobile phase, or eluent, is critical and is tailored to the specific polarity of the target compound and the impurities to be removed.
In the purification of various N-1H-pyrrol-1-yl-benzamide derivatives, researchers have utilized different solvent systems to optimize separation. The selection of these eluents is typically guided by preliminary analysis using thin-layer chromatography (TLC) to determine the ideal solvent polarity for effective separation.
Detailed research findings from various studies illustrate the practical application of column chromatography for the purification of specific Benzamide, N-1H-pyrrol-1-yl- derivatives.
For instance, in the synthesis of a series of N'-substituted-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides, column chromatography was the chosen method for purification. researchgate.net The crude products obtained after the reaction were subjected to column chromatography to isolate the desired compounds from byproducts and unreacted starting materials. researchgate.net
Similarly, a study detailing the synthesis of novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides also relied on column chromatography for purification of the final products. nih.gov Another investigation focused on the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine reported the use of column chromatography over silica gel to yield the purified product. mdpi.com
The following tables summarize the column chromatography conditions reported in these studies for the purification of specific Benzamide, N-1H-pyrrol-1-yl- derivatives.
Table 1: Column Chromatography Conditions for N'-substituted-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides researchgate.net
| Parameter | Details |
| Stationary Phase | Silica Gel |
| Mobile Phase | Chloroform:Methanol (9:1) |
| Visualization | Long-wavelength (365nm) and short-wavelength (253nm) ultraviolet (UV) lamps |
Table 2: Column Chromatography Conditions for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides nih.gov
| Parameter | Details |
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl acetate:Petroleum ether (6:4) |
Table 3: Column Chromatography Conditions for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine mdpi.com
| Parameter | Details |
| Stationary Phase | Silica gel Merck 60 |
| Mobile Phase | Hexane:Ethyl Acetate (10:1, v/v) |
These examples underscore the utility of column chromatography in obtaining pure samples of Benzamide, N-1H-pyrrol-1-yl- derivatives, which is a critical step for their subsequent structural elucidation and advanced characterization. The specific conditions, particularly the composition of the mobile phase, are adjusted based on the polarity of the individual target molecules.
Theoretical and Computational Chemistry Investigations of Benzamide, N 1h Pyrrol 1 Yl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular stability, and potential for chemical reactions, offering a microscopic view of the compound's behavior.
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the molecular geometry, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The process involves finding the lowest energy conformation on the potential energy surface. For related benzamide (B126) and pyrrole-containing structures, calculations are often performed using specific functionals, like B3LYP, combined with a basis set such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The optimized geometry serves as the foundation for all subsequent computational analyses.
Table 1: Representative Theoretical Data for an Optimized Molecular Structure (Note: This table is illustrative. Specific values for Benzamide, N-1H-pyrrol-1-yl- would require dedicated DFT calculations.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
|---|---|---|---|---|---|
| Bond Length | C(carbonyl) | O(carbonyl) | ~1.22 Å | ||
| C(carbonyl) | N(amide) | ~1.36 Å | |||
| N(amide) | N(pyrrole) | ~1.40 Å | |||
| Bond Angle | O(carbonyl) | C(carbonyl) | N(amide) | ~122° | |
| C(carbonyl) | N(amide) | N(pyrrole) | ~120° | ||
| Dihedral Angle | Benzene (B151609) Ring | Amide Plane | Variable |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.
The energy of the HOMO is associated with the molecule's ionization potential and its susceptibility to attack by electrophiles. Conversely, the LUMO energy relates to the electron affinity and the molecule's reactivity towards nucleophiles. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack, providing valuable insights into reaction mechanisms.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical for Benzamide, N-1H-pyrrol-1-yl- and serve as an example.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Indicates potential sites for electrophilic attack (electron donation) |
| LUMO | -1.2 | Indicates potential sites for nucleophilic attack (electron acceptance) |
| Energy Gap (ΔE) | 5.3 | Reflects chemical reactivity and kinetic stability |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital.
A key aspect of NBO analysis is the examination of the second-order perturbation energy, E(2), which measures the stabilization energy resulting from these donor-acceptor interactions. Larger E(2) values indicate stronger interactions and more significant charge transfer, which can influence the molecule's geometry, stability, and reactivity. For instance, interactions like n → σ* (lone pair to antibonding orbital) are often analyzed to understand electronic delocalization effects.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Site Reactivity
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).
Typically, MEP maps use a color spectrum where red indicates regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack. Conversely, blue areas represent electron-deficient regions (positive electrostatic potential), which are susceptible to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential. MEP analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the most reactive sites for intermolecular interactions.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule that arise from rotation around its single bonds.
A Potential Energy Surface (PES) map is generated by calculating the energy of the molecule for a systematic grid of torsional (dihedral) angle values. This map reveals the various stable conformations (local minima), the transition states connecting them (saddle points), and the energy barriers for interconversion. For a molecule like Benzamide, N-1H-pyrrol-1-yl-, key rotations would occur around the bonds connecting the phenyl ring to the carbonyl group and the amide nitrogen to the pyrrole (B145914) ring. Understanding the PES provides critical information about the molecule's flexibility and the relative populations of its different conformers at a given temperature.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling allows for the in-depth investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By mapping the reaction pathway from reactants to products, researchers can identify transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energy.
This modeling can elucidate the step-by-step process of bond breaking and formation. For a compound like Benzamide, N-1H-pyrrol-1-yl-, computational studies could explore mechanisms such as hydrolysis of the amide bond or electrophilic substitution on the aromatic rings. These simulations help to understand reaction kinetics and thermodynamics, predict product distributions, and rationalize observed chemical behavior.
Transition State Elucidation
Information regarding the computational elucidation of transition states for reactions involving Benzamide, N-1H-pyrrol-1-yl- is not available in the reviewed scientific literature.
Prediction of Kinetic and Thermodynamic Parameters
Similarly, there is no accessible research that reports on the theoretical prediction of kinetic and thermodynamic parameters for Benzamide, N-1H-pyrrol-1-yl-.
Synthesis and Exploration of N Pyrrolyl Benzamide Derivatives and Hybrid Systems
Design Principles for Structural Diversification of N-Pyrrolyl Benzamides
The structural framework of N-pyrrolyl benzamides, which combines a pyrrole (B145914) ring and a benzamide (B126) moiety, serves as a versatile scaffold in medicinal chemistry. The pyrrole ring is a significant heterocyclic structure known for a wide range of biological activities, acting as a core component in many natural and synthetic compounds. nih.gov The diversification of this core structure is guided by the goal of enhancing biological activity and exploring new therapeutic applications. nih.gov
A primary design principle involves modifying the scaffold to target specific enzymes. For instance, derivatives have been designed to inhibit enzymes crucial for the survival of pathogens, such as enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. nih.gov The strategy often involves creating derivatives that can form strong binding interactions, like hydrogen bonds, with the active sites of these target enzymes. nih.gov
Structural modifications are systematically applied to both the benzamide and the pyrrole portions of the molecule. By introducing various substituents at different positions, researchers can modulate the compound's electronic, steric, and lipophilic properties. This allows for a systematic exploration of the structure-activity relationship (SAR), revealing how specific chemical features influence biological efficacy. nih.gov For example, substitutions on the phenyl ring of the benzamide or on the pyrrole ring can lead to significant changes in activity. researchgate.net The ultimate aim is to develop novel derivatives with improved potency and selectivity. nih.gov
Derivatization Strategies on the Benzamide Phenyl Ring
Modifications to the phenyl ring of the benzamide portion of the N-pyrrolyl benzamide scaffold are a key strategy for structural diversification. These changes can significantly impact the molecule's interaction with biological targets.
Introduction of Halogen Substituents
The introduction of halogen atoms (fluorine, chlorine, bromine) onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity. In the context of benzamide derivatives, halogen substituents can alter the electronic nature of the phenyl ring and introduce new potential points of interaction, such as halogen bonding. researchgate.net
For example, the synthesis of novel benzamides for pesticidal applications has involved creating derivatives with multiple chlorine atoms on a linked pyridine (B92270) ring, demonstrating the utility of halogenation in fine-tuning biological activity. mdpi.com Research into fluorinated γ-butyrolactone fused aza-anthraquinone derivatives, synthesized from fluorinated benzamide precursors, highlights the exploration of halogenated compounds for cytotoxic activity against cancer cell lines. researchgate.net The strategic placement of fluorine atoms, such as in 2,5-difluoro-4-methoxyphenyl derivatives, has been shown to result in pronounced cytotoxicity. researchgate.net
Table 1: Examples of Halogen-Substituted Benzamide Derivatives
| Compound Name | Structure | Notes |
|---|---|---|
| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide | Cl-C6H3(C2N2O-C5H2Cl2N)-CONH-C6H4(CF3) | A complex benzamide derivative where halogenation is a key feature for its fungicidal and insecticidal activities. mdpi.com |
| 3-fluoro-N-(3-hydroxyphenyl)benzamide | F-C6H4-CONH-C6H4-OH | A simpler benzanilide (B160483) where fluorine substitution influences crystal packing through weak C–H⋯F interactions. researchgate.net |
Incorporation of Alkyl and Aryl Groups
The addition of alkyl and aryl groups to the benzamide phenyl ring is another important derivatization strategy. These substituents can alter the molecule's size, shape, and hydrophobicity, which can in turn affect its binding to target proteins.
A series of N'-substituted-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides were synthesized by reacting various substituted aromatic acids, demonstrating a method to introduce diverse aryl groups. researchgate.net These modifications aimed to develop new agents with potential antitubercular and antibacterial activities. researchgate.netresearchgate.net The synthesis often involves coupling the core pyrrole-containing amine with a substituted benzoic acid. researchgate.net Similarly, research on other N-substituted benzamide derivatives has shown that the nature and position of substituents on the phenyl ring are critical for anti-proliferative activity. nih.gov
Table 2: Examples of Alkyl and Aryl-Substituted N-Pyrrolyl Benzamide Derivatives
| Compound ID | Substituent on Phenyl Ring | Synthesis Method |
|---|---|---|
| 3a-f (general series) | Various substituted aromatic groups | Reaction of substituted aromatic acids with 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. researchgate.net |
Synthesis of Bridged Benzamide Systems
Creating bridged systems represents a more complex structural modification, where the benzamide moiety is incorporated into a larger, often rigid, molecular architecture. This can be achieved by linking the benzamide to other ring systems. The π- and σ-basicity of the pyrrolyl ligand itself allows for various coordination modes, which has been explored in the synthesis of pyrrolyl-bridged metallocene complexes. nih.gov
While direct examples of bridged N-1H-pyrrol-1-yl-benzamide systems are specific, the principle can be seen in the synthesis of related heterocyclic structures. For instance, pyrrolyl benzimidazole (B57391) derivatives are prepared by refluxing substituted orthophenylenediamine with para-aminobenzoic acid to construct a benzimidazole ring, which is then linked to a pyrrole group. This creates a larger, more complex system where the phenyl group that was part of the initial aminobenzoic acid becomes a bridge between the two heterocyclic rings. This approach demonstrates how the core benzamide structure can be elaborated into more complex, bridged heterocyclic systems.
Derivatization Strategies on the Pyrrole Ring
Modifications to the pyrrole ring are crucial for fine-tuning the biological activity of N-pyrrolyl benzamide derivatives. The pyrrole moiety is a versatile scaffold that allows for a wide array of substitution patterns. digitellinc.com
Methyl and Phenyl Substitutions on the Pyrrole Ring
Substituting the pyrrole ring with small alkyl groups like methyl or larger aryl groups like phenyl can significantly alter the steric and electronic properties of the molecule. The synthesis of 2,5-dimethyl-1H-pyrrol-1-yl derivatives is a common strategy, achieved by reacting the appropriate amine with acetonylacetone in glacial acetic acid. researchgate.net
Numerous studies have synthesized and characterized series of compounds based on a 2,5-dimethylpyrrole core. These include 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides and N'-substituted-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides. nih.govresearchgate.netresearchgate.net These dimethylated derivatives have been investigated for their potential as antibacterial and antitubercular agents. nih.govresearchgate.net
Phenyl substitutions on the pyrrole ring have also been explored. For example, 3-aryl-substituted pyrroles can be prepared through a sequence involving a Wadsworth-Emmons olefination followed by treatment with Tosylmethyl isocyanide (TosMIC). nih.gov The introduction of a phenyl group can enhance biological activity by providing additional hydrophobic interactions or π-stacking opportunities with a biological target. nih.gov
Table 3: Examples of Pyrrole Ring Substitutions
| Compound Series | Pyrrole Substitution | Core Structure |
|---|---|---|
| 5a-n | 2,5-dimethyl | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides nih.gov |
| 3a-f | 2,5-dimethyl | N'-(substituted)-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides researchgate.net |
| 21 | 4-aryl-3-(methoxycarbonyl) | Synthesized from aryl aldehydes and TosMIC. nih.gov |
Functionalization at Pyrrole Ring Positions
The functionalization of the pyrrole ring in N-1H-pyrrol-1-yl-benzamide is significantly influenced by the electronic nature of the N-benzoyl group. Unlike the electron-rich nature of a simple pyrrole, the N-acyl substituent acts as an electron-withdrawing group, which deactivates the pyrrole ring towards classical electrophilic aromatic substitution. wikipedia.org Nevertheless, electrophilic attack, when it occurs, is directed predominantly to the C2 and C5 positions. This is because the cationic intermediate formed by attack at these positions is better stabilized by resonance compared to attack at the C3 or C4 positions. pearson.comonlineorganicchemistrytutor.com
Modern synthetic methods, particularly transition-metal-free C-H functionalization, have provided more versatile and chemoselective routes to modify the pyrrole core. Research has shown that the choice of base can dictate the reaction pathway for N-benzoylpyrrole. When N-benzoylpyrrole is treated with lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), it undergoes an intermolecular anionic Fries rearrangement, termed a "pyrrole dance," to yield 2-aroylpyrroles. rsc.org Conversely, using potassium bis(trimethylsilyl)amide (KN(SiMe3)2) in toluene (B28343) promotes a different reaction: the deprotonation of toluene, which then acts as a nucleophile, leading to the C-H functionalization of toluene and the formation of aryl benzyl (B1604629) ketones. rsc.org This highlights a sophisticated level of control over the reactivity of the N-pyrrolyl benzamide system.
Direct C-H functionalization adjacent to the nitrogen atom offers another powerful strategy. For instance, a direct, transition-metal-free synthesis of 2-benzoylpyrrole (B132970) derivatives can be achieved from N-H pyrroles and benzaldehydes using an alkali metalation system. researchgate.net Furthermore, nickel-catalyzed enantioselective C-H functionalization has been developed for pyrroles, providing access to valuable chiral heterocyclic structures. nih.gov These advanced methods bypass the limitations of classical electrophilic substitution and allow for precise modification of the pyrrole ring. nih.gov
Table 1: Examples of Functionalization Reactions at Pyrrole Ring Positions
| Reaction Type | Reagents and Conditions | Product Type | Position of Functionalization | Reference |
|---|---|---|---|---|
| Anionic Fries Rearrangement ("Pyrrole Dance") | N-Benzoylpyrrole, LiN(SiMe3)2, Toluene, 80 °C | 2-Benzoylpyrrole | C2 | rsc.org |
| C-H Aroylation (of Toluene) | N-Benzoylpyrrole, KN(SiMe3)2, Toluene, 100 °C | Aryl Benzyl Ketone (Functionalization of external substrate) | N/A (Pyrrole acts as aroylating agent) | rsc.org |
| Direct Benzoylation | N-H Pyrrole, Benzaldehyde, Alkali metalation system | 2-Benzoylpyrrole | C2 or C5 | researchgate.net |
| General Electrophilic Acylation | Pyrrole, Acylium ion (e.g., CH3C≡O+) | 2-Acylpyrrole | C2 | pearson.com |
Synthesis of Hybrid N-Pyrrolyl Benzamide Systems
The N-pyrrolyl benzamide scaffold serves as a valuable building block for the creation of more complex molecular architectures, including hybrid systems where it is linked to other heterocyclic structures or incorporated into larger conjugated frameworks.
Fusion or Linkage with Other Heterocyclic Scaffolds
The synthesis of hybrid molecules incorporating the N-pyrrolyl benzamide motif with other heterocycles has been an active area of research, often aimed at developing new therapeutic agents. rsc.org These hybrid structures can be synthesized by linking the core unit to various heterocyclic systems such as benzimidazoles, coumarins, or pyrimidines.
One common strategy involves using a precursor like para-aminobenzoic acid to first construct a benzimidazole ring through condensation with an orthophenylenediamine derivative. The resulting aniline (B41778) moiety is then used to form the pyrrole ring via reaction with 2,5-dimethoxytetrahydrofuran (B146720) in glacial acetic acid. This sequence yields hybrid molecules like substituted 2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole. In this architecture, the phenyl group of the original benzamide acts as the linker between the pyrrole and benzimidazole rings. Other complex benzimidazole-pyrrole hybrids have been synthesized, demonstrating the versatility of this approach. nih.govmdpi.com
Similarly, pyrrole-coumarin hybrids have been synthesized through various methods, including multi-component reactions. nih.govrsc.org For example, a one-pot reaction involving an aryl glyoxal, 4-hydroxycoumarin, and an amino-naphthoquinone can generate a coumarin-linked pyrrole fused to a naphthoquinone system, bringing three biologically important moieties into a single molecule. ias.ac.in Research has also focused on creating hybrid compounds by "clubbing" a pyrrole moiety to coumarin (B35378) or isoniazid. rsc.org Fused systems, such as pyrrolo[3,2-d]pyrimidines, have also been designed and synthesized, further expanding the structural diversity of these hybrid molecules. nih.gov
Table 2: Examples of Hybrid N-Pyrrolyl Benzamide Systems
| Linked Heterocycle | Synthetic Strategy | Example Product Class | Reference |
|---|---|---|---|
| Benzimidazole | Sequential benzimidazole formation (from p-aminobenzoic acid) followed by Paal-Knorr pyrrole synthesis. | 2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole | |
| Coumarin / Naphthoquinone | One-pot, three-component reaction in hexafluoroisopropanol (HFIP). | Coumarin-linked pyrrole fused with naphthoquinone | ias.ac.in |
| Isoniazid | Coupling of a pyrrole-containing scaffold with isoniazid. | Pyrrole-isoniazid hybrids | rsc.org |
| Pyrimidine (fused) | Multi-step synthesis involving construction of the pyrrole ring followed by cyclization to form the fused pyrimidine. | Pyrrolo[3,2-d]pyrimidines | nih.gov |
Construction of Extended Conjugated Systems
The N-pyrrolyl benzamide core can be incorporated into larger, extended π-conjugated systems to develop materials with specific electronic, optical, or redox properties. The fusion of aromatic and heterocyclic rings is a powerful method for creating such systems, as it extends the delocalization of π-electrons across the entire molecular framework.
A pertinent example is the synthesis of coumarin/pyrrole-fused heterocycles designed to investigate their photochemical and redox-switching capabilities. nih.gov In these molecules, the pyrrole and coumarin rings are fused, creating a larger, planar conjugated system. This extended conjugation gives rise to interesting properties; for instance, the photooxidation of a diphenyl-substituted pyrrolocoumarin leads to a significant color change and a sharp decrease in fluorescence. This process is reversible, with the original state restored upon chemical reduction. nih.gov Such behavior is a direct consequence of the altered electronic structure of the extended π-system.
While the development of conducting polymers based specifically on N-benzoylpyrrole is not widely documented, the principle is well-established with simpler pyrroles, which are precursors to materials like polypyrrole. researchgate.net The N-pyrrolyl benzamide unit, with its combination of aromatic rings, could potentially serve as a monomer or a key component in the design of novel oligomers and polymers. By strategically functionalizing either the benzoyl or pyrrole rings, these units could be linked together to create well-defined, extended conjugated materials for applications in electronics and materials science.
Applications of N Pyrrolyl Benzamides in Advanced Organic Synthesis and Materials Science
Utilization as Building Blocks in the Construction of Complex Organic Molecules
N-pyrrolyl benzamides serve as versatile building blocks in the synthesis of intricate organic structures. The pyrrole (B145914) nucleus is a key structural fragment in a wide array of natural products and drug molecules, making N-pyrrolyl benzamides attractive starting materials for medicinal chemistry and natural product synthesis. researchgate.netnih.gov The benzamide (B126) portion of the molecule can be readily modified, allowing for the introduction of various functional groups, which can then participate in a range of chemical transformations.
The pyrrole ring itself can undergo electrophilic substitution reactions, providing a handle for further functionalization. nih.gov This reactivity allows synthetic chemists to elaborate the core structure of N-pyrrolyl benzamides into more complex heterocyclic systems. For instance, these compounds can be precursors for the construction of fused pyrrole derivatives, which are central to the architecture of many biologically active compounds. researchgate.net The ability to construct complex molecules from these building blocks is crucial for the development of new therapeutic agents and other functional organic molecules. slideshare.netnanobioletters.com
Role as Chemical Intermediates in the Synthesis of Diverse Compound Libraries
In the realm of drug discovery and development, the generation of compound libraries with diverse structures is paramount for identifying new lead compounds. N-pyrrolyl benzamides are valuable intermediates in this process. Their synthesis often involves the reaction of a substituted benzoic acid or its derivative with an aminopyrrole, a process that is amenable to parallel synthesis techniques. This allows for the rapid generation of a large number of structurally related N-pyrrolyl benzamide analogs.
A new series of substituted 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-phenyl benzamides, for example, has been synthesized by reacting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid with various substituted anilines. This modular approach enables the systematic exploration of the chemical space around the N-pyrrolyl benzamide scaffold, which is essential for structure-activity relationship (SAR) studies. These studies are critical in optimizing the biological activity of a potential drug candidate. The versatility of N-pyrrolyl benzamides as intermediates facilitates the creation of libraries of compounds for screening against various biological targets.
Exploration as Ligands in Coordination Chemistry and Catalysis
The nitrogen and oxygen atoms within the N-pyrrolyl benzamide structure can act as donor atoms, making these compounds suitable for use as ligands in coordination chemistry. The pyrrole nitrogen and the amide oxygen can coordinate to metal ions, forming stable metal complexes. nih.govmdpi.com The specific coordination mode can vary depending on the metal center and the steric and electronic properties of the substituents on the benzamide and pyrrole rings. mdpi.com
These metal complexes have potential applications in catalysis. The coordination environment around the metal center can be fine-tuned by modifying the N-pyrrolyl benzamide ligand, which in turn can influence the catalytic activity and selectivity of the complex. The π-system of the pyrrole ring can also interact with metal centers, leading to different coordination modes and potentially novel catalytic properties. nih.gov The exploration of N-pyrrolyl benzamides as ligands is an active area of research, with the potential to develop new catalysts for a variety of organic transformations.
Potential Contributions to the Development of New Materials with Specific Electronic and Optical Properties
Pyrrole-containing compounds are known to be important in materials science, with applications in semiconducting materials and sensors. researchgate.net The extended π-conjugated system that can be formed by linking pyrrole and benzene (B151609) rings suggests that N-pyrrolyl benzamides could be precursors to or components of new materials with interesting electronic and optical properties.
The ability to modify the substituents on both the pyrrole and benzamide rings allows for the tuning of the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for designing materials with specific charge transport or light-emitting characteristics. For example, polymers incorporating the N-pyrrolyl benzamide moiety could exhibit unique conductive or photoluminescent properties. Further research into the polymerization and material fabrication of N-pyrrolyl benzamide derivatives could lead to the development of novel organic electronic devices.
Future Directions and Emerging Research Avenues in N Pyrrolyl Benzamide Chemistry
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of N-acylpyrroles, including N-pyrrolyl benzamides, has traditionally relied on methods that can be harsh or require sensitive reagents. A significant future direction lies in the development of more efficient, milder, and versatile synthetic protocols.
One promising avenue is the adaptation of the Paal-Knorr pyrrole (B145914) synthesis, a classic method for forming the pyrrole ring. Future work could explore one-pot multicomponent reactions that combine a primary amine, a 1,4-dicarbonyl compound, and a benzoylating agent to construct the N-pyrrolyl benzamide (B126) scaffold in a single, efficient step.
Another area of focus is the direct N-acylation of pyrrole. While conceptually straightforward, this reaction can be challenging due to the sensitive nature of the pyrrole ring. Research into novel catalytic systems, potentially utilizing transition metals or organocatalysts, could lead to milder and more selective N-benzoylation methods. A particularly innovative approach could involve a transition metal-free aroylation using N-acylpyrroles as the acyl donor under specific basic conditions, a strategy that has been demonstrated for the synthesis of aryl benzyl (B1604629) ketones.
Furthermore, the development of solid-phase synthesis methodologies for N-pyrrolyl benzamides would enable the rapid generation of libraries of analogues for screening in various applications. This approach would involve anchoring a pyrrole precursor to a solid support and then carrying out the N-benzoylation and any subsequent modifications.
A convenient method for synthesizing N-acylpyrroles from primary aromatic amides using 2,5-dimethoxytetrahydrofuran (B146720) and thionyl chloride has been reported, offering short reaction times and mild conditions. Future research could optimize and expand the substrate scope of this reaction for the synthesis of a diverse range of N-pyrrolyl benzamides.
| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-pot Multicomponent Paal-Knorr | High atom economy, operational simplicity | Optimization of reaction conditions and catalysts |
| Catalytic N-Benzoylation of Pyrrole | Mild reaction conditions, high selectivity | Development of novel transition metal or organocatalysts |
| Transition Metal-Free Aroylation | Avoidance of toxic metals, cost-effective | Exploration of base-controlled chemoselectivity |
| Solid-Phase Synthesis | Rapid library generation, ease of purification | Development of suitable linkers and cleavage strategies |
| Optimized Amide-Based Synthesis | Mild conditions, broad substrate scope | Expansion to various substituted benzamides and pyrroles |
In-depth Mechanistic Studies of Unexplored Reactivity Pathways
A thorough understanding of the reactivity of N-pyrrolyl benzamides is crucial for their effective utilization. While the pyrrole ring is known to undergo electrophilic substitution, the interplay between the N-benzoyl group and the pyrrole core can lead to unique and unexplored reaction pathways.
One such pathway is the anionic Fries rearrangement, a reaction in which an acyl group migrates from a nitrogen or oxygen atom to a carbon atom of an aromatic ring. Preliminary studies on N-acylpyrroles have shown that this rearrangement can be induced by strong bases, leading to the formation of 2-aroylpyrroles. An in-depth mechanistic investigation of this "pyrrole dance" for N-pyrrolyl benzamide, using techniques such as kinetic studies, isotopic labeling, and computational modeling, could reveal the precise mechanism and allow for the controlled synthesis of C-benzoylated pyrroles.
Another area for mechanistic exploration is the photochemical reactivity of N-pyrrolyl benzamides. The pyrrole ring and the benzoyl group are both chromophores, and their electronic interaction could lead to novel photochemical transformations, such as cycloadditions, rearrangements, or ring-opening reactions. Elucidating the excited-state dynamics of these molecules would be a key step in harnessing their photochemical potential.
Furthermore, the N-N bond in the parent 1-aminopyrrole (B1266607) is known to be susceptible to cleavage. Mechanistic studies could explore whether the N-benzoyl group in N-pyrrolyl benzamide influences the stability of the N-N bond (if synthesized from a 1-aminopyrrole precursor) and whether this bond can be selectively cleaved to generate reactive intermediates.
| Reactivity Pathway | Key Mechanistic Questions | Potential Applications |
| Anionic Fries Rearrangement | Intermolecular vs. intramolecular, role of the base | Synthesis of C-acylated pyrroles |
| Photochemical Reactions | Nature of excited states, reaction pathways | Photochemical synthesis of complex heterocycles |
| N-N Bond Reactivity | Influence of the benzoyl group on bond strength | Generation of novel reactive intermediates |
Expansion of N-Pyrrolyl Benzamide Scaffolds for Chemical Diversification
The N-pyrrolyl benzamide core provides a versatile scaffold for the construction of more complex and functionally diverse molecules. Future research should focus on developing strategies to selectively functionalize both the pyrrole ring and the benzoyl group.
The pyrrole ring is generally susceptible to electrophilic substitution at the C2 and C5 positions. Research efforts could be directed towards developing regioselective methods for introducing a wide range of functional groups, such as halogens, nitro groups, and acyl groups, onto the pyrrole ring of N-pyrrolyl benzamide. These functionalized derivatives could then serve as building blocks for the synthesis of more elaborate heterocyclic systems.
Simultaneously, the benzoyl group offers numerous opportunities for chemical modification. The aromatic ring can be functionalized through electrophilic or nucleophilic aromatic substitution, allowing for the introduction of substituents that can modulate the electronic properties and biological activity of the molecule. The carbonyl group of the amide can also be targeted, for example, through reduction to an amine or conversion to a thioamide.
A particularly exciting direction is the use of N-pyrrolyl benzamides in the synthesis of fused heterocyclic systems. By introducing appropriate functional groups on both the pyrrole and benzoyl moieties, intramolecular cyclization reactions could be triggered to construct novel polycyclic aromatic compounds with potentially interesting photophysical or biological properties.
Advanced Computational Design and Predictive Modeling for Targeted Synthesis and Reactivity
Computational chemistry offers powerful tools to accelerate the development of N-pyrrolyl benzamide chemistry. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of these molecules.
For synthetic planning, computational models can be used to predict the feasibility and selectivity of proposed reactions. For instance, the activation barriers for different pathways in the anionic Fries rearrangement could be calculated to identify conditions that favor a specific isomer. Similarly, computational screening of potential catalysts for N-benzoylation could help in identifying the most promising candidates for experimental investigation.
In the realm of mechanistic studies, computational modeling can provide detailed insights into reaction pathways and transition state structures that are difficult to probe experimentally. For example, the excited-state potential energy surfaces of N-pyrrolyl benzamides could be mapped out to predict their photochemical behavior.
Furthermore, predictive modeling can be used to design N-pyrrolyl benzamide derivatives with specific desired properties. By establishing quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR), it may be possible to predict the biological activity, photophysical properties, or material characteristics of novel analogues before their synthesis. This in silico design approach can significantly streamline the discovery of new functional molecules based on the N-pyrrolyl benzamide scaffold. A computational mechanistic study on the N-nitrosation of secondary amines, for instance, has demonstrated the utility of DFT calculations in assessing activation energies and the impact of electronic and steric effects on reactivity, a similar approach could be applied here.
| Computational Approach | Application in N-Pyrrolyl Benzamide Chemistry | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energies | Prediction of reactivity and selectivity |
| Transition State Theory | Modeling of reaction pathways and activation barriers | Elucidation of reaction mechanisms |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects | Understanding of dynamic processes |
| QSAR/QSPR Modeling | Correlation of structure with activity or properties | Design of molecules with targeted functionalities |
Q & A
Basic: What are the established synthetic methodologies for preparing N-1H-pyrrol-1-yl benzamide derivatives?
Methodological Answer:
The synthesis of N-1H-pyrrol-1-yl benzamide derivatives typically involves acylation of primary or secondary amines with benzoyl chloride or substituted benzoyl halides. For example, a common route starts with a commercially available amine (e.g., 6-amino-1-hexanthiol), which undergoes acylation with benzoyl chloride to form an intermediate N-substituted benzamide. Subsequent nucleophilic displacement reactions (e.g., with nitrobenzofurazane derivatives) yield the final product. Purification is achieved via column chromatography or recrystallization, with structural validation using NMR and mass spectrometry .
Basic: How is single-crystal X-ray diffraction (SC-XRD) utilized to resolve the molecular structure of N-1H-pyrrol-1-yl benzamide derivatives?
Methodological Answer:
SC-XRD is critical for determining bond lengths, angles, and intermolecular interactions. For instance, in the case of 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide , data collection at 110 K with Mo-Kα radiation (λ = 0.71073 Å) yielded a structure refined using SHELXL, achieving an R factor of 0.055. Key steps include:
- Crystal mounting on a diffractometer.
- Data integration and absorption correction.
- Structure solution via direct methods (SHELXS) and refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms.
Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed to understand packing motifs .
Advanced: How can discrepancies between DFT-predicted and experimentally observed properties of N-1H-pyrrol-1-yl benzamide derivatives be resolved?
Methodological Answer:
Discrepancies often arise from approximations in computational models. To reconcile these:
- Basis Set Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for accurate geometry optimization.
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate experimental solvent environments.
- Hydrogen Bonding Analysis : Compare DFT-calculated hydrogen bond energies (e.g., N–H···O interactions) with SC-XRD data. For example, DFT studies of halogenated benzamides showed electrostatic stabilization energies align with crystallographic observations .
Advanced: What strategies address contradictory crystallographic data during refinement of N-1H-pyrrol-1-yl benzamide structures?
Methodological Answer:
Contradictions may arise from twinning, disorder, or weak diffraction. Mitigation strategies include:
- High-Resolution Data : Collect data to a resolution ≤ 0.8 Å to resolve atomic positions.
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains.
- Disorder Modeling : Split occupancy for disordered atoms (e.g., solvent molecules) and refine isotropically.
- Validation Tools : Employ checkCIF/PLATON to identify outliers in geometric parameters .
Advanced: How can spectroscopic and computational data be integrated to validate the electronic properties of N-1H-pyrrol-1-yl benzamide derivatives?
Methodological Answer:
- UV-Vis Spectroscopy : Compare experimental λmax with time-dependent DFT (TD-DFT) predictions. For example, benzamide derivatives with electron-withdrawing groups show bathochromic shifts in both experimental and simulated spectra.
- NMR Chemical Shifts : Calculate shielding constants (e.g., using GIAO method) and correlate with experimental <sup>1</sup>H/<sup>13</sup>C NMR data. Deviations >1 ppm indicate potential conformational flexibility .
Basic: What analytical techniques are essential for purity assessment of N-1H-pyrrol-1-yl benzamide derivatives?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and quantify impurities.
- Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.4% of theoretical values.
- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .
Advanced: How do substituents on the pyrrole ring influence the bioactivity of N-1H-pyrrol-1-yl benzamide derivatives?
Methodological Answer:
Substituents modulate electronic and steric effects:
- Electron-Withdrawing Groups (EWGs) : Enhance hydrogen-bonding capacity (e.g., -NO2 increases binding affinity to enzymes).
- Steric Bulk : Bulky groups (e.g., -CF3) may hinder rotational freedom, altering pharmacokinetic profiles.
- In Silico Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2), validating with IC50 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
